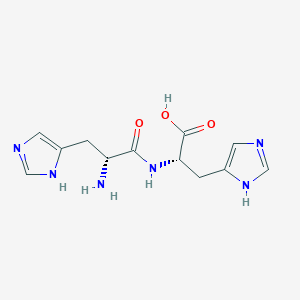
3-Amino-3-(1h-imidazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(1h-imidazol-2-yl)propanoic acid is a compound of significant interest in various scientific fields It is structurally characterized by an amino group attached to a propanoic acid backbone, with an imidazole ring at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1h-imidazol-2-yl)propanoic acid typically involves the reaction of imidazole derivatives with amino acids under controlled conditions. One common method includes the refluxing of imidazole with an appropriate amino acid in the presence of a catalyst at elevated temperatures. For example, the synthesis of similar compounds has been achieved by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60°C for 36 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(1h-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(1h-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(1h-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(1h-imidazol-2-yl)propanoic acid can be compared with other similar compounds such as:
L-Carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid): A naturally occurring dipeptide with similar structural features.
Imidazolepropionic acid: Another imidazole derivative with distinct chemical properties.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-amino-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-4(3-5(10)11)6-8-1-2-9-6/h1-2,4H,3,7H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
RJAYAGGLYRJZBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)




![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)




![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)
